molecular formula C12H16BrNO B1620846 2-bromo-N-(2,6-diethylphenyl)acetamide CAS No. 20781-88-8

2-bromo-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1620846
CAS No.: 20781-88-8
M. Wt: 270.17 g/mol
InChI Key: YBRWPODFDHQWIG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-diethylphenyl)acetamide is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon of the acetamide group and two ethyl substituents at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₂H₁₅BrNO, with a molecular weight of 285.16 g/mol.

Properties

IUPAC Name

2-bromo-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWPODFDHQWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381903
Record name 2-bromo-N-(2,6-diethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-88-8
Record name 2-Bromo-N-(2,6-diethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20781-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2,6-diethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl vs. Methyl Groups
  • However, methyl groups may decrease thermal stability compared to ethyl due to weaker van der Waals interactions.
Ethyl vs. Isopropyl Groups
  • 2-Bromo-N-(2,6-diisopropylphenyl)acetamide :
    Diisopropyl substituents introduce greater steric hindrance, which may hinder reactivity in nucleophilic substitution reactions. indicates poor solubility of the diisopropyl analog in MeCN, leading to lower yields (10–12%) compared to the diethyl variant (60–75%) under similar conditions .

Halogen Substitution (Br vs. Cl)

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide (C₁₂H₁₆ClNO, MW 225.71 g/mol, CAS 6967-29-9 ): Chlorine’s smaller atomic radius and higher electronegativity compared to bromine may alter electronic properties (e.g., dipole moment) and binding affinity to biological targets. For instance, alachlor (a chloroacetamide herbicide) exhibits herbicidal activity due to inhibition of very-long-chain fatty acid synthesis, but bromine’s larger size could modify this interaction .

Additional Functional Groups

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
    The methoxymethyl group in alachlor enhances its hydrophilicity and systemic mobility in plants. However, this modification led to regulatory bans (e.g., in Chile ) due to toxicity concerns. The absence of this group in the bromo analog may reduce environmental persistence but also limit bioavailability .

Crystallographic Data

  • 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide crystallizes in a monoclinic P21/c space group with unit cell parameters a = 4.7146 Å, b = 22.999 Å, c = 13.5350 Å .

Solubility and Stability

  • Diethyl vs. Diisopropyl: The diethyl analog’s solubility in ethanol facilitates higher reaction yields compared to the diisopropyl variant, which aggregates in polar solvents .
  • Br vs. Cl : Bromine’s higher molecular weight and polarizability may reduce aqueous solubility but enhance lipid membrane permeability compared to chlorine .

Regulatory Status

  • Chloroacetamides (e.g., alachlor, butachlor) face stringent regulations, while bromo analogs are less documented in regulatory databases, possibly due to narrower commercial use .

Data Tables

Table 2. Physicochemical Properties

Compound Halogen Solubility Space Group Regulatory Status
2-Bromo-N-(2,6-diethylphenyl)acetamide Br Moderate in EtOH N/A Unregulated
2-Chloro-N-(2,6-diethylphenyl)acetamide Cl High in DCM N/A Restricted
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide Br Low in H₂O P21/c Research use

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